Ajugalactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

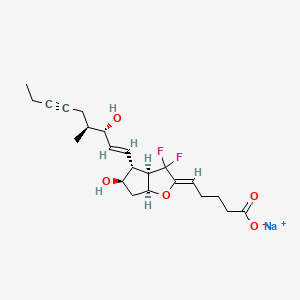

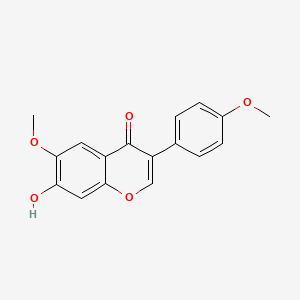

Ajugalactone is a steroid lactone, a 20-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid, a 12-oxo steroid and a phytoecdysteroid.

Wissenschaftliche Forschungsanwendungen

Phytochemical Properties and Isolation

- Isolation and Characterization : Ajugalactone has been isolated from Ajuga reptans, alongside other phytoecdysteroids like cyasterone and polypodine B. It was characterized using spectral means and X-ray diffraction analysis (Camps, Coll, & Cortel, 1982).

Biological and Pharmacological Activities

- Insect Antifeedant and Hormone Activities : Ajugalactone, identified in Ajuga plants, shows potential insect antifeedant and moulting hormone activities. It significantly affected larvae and first-stage larvae of various insects, indicating its potential for biotechnological applications in pest management (Camps & Coll, 1993).

- Location and Concentration in Plant Cultures : The concentration and distribution of ajugalactone in different Ajuga reptans cultures were investigated, revealing variations based on growing conditions and tissue source. This understanding is crucial for its efficient extraction and utilization (Tomás et al., 1992).

- Synthesis of Derivatives : Ajugalactone derivatives have been synthesized for further research into their potential applications, expanding the scope of its scientific utility (Ramazonov & Syrov, 2006).

- Efficacy Against Sucking Insects : Extracts containing ajugalactone demonstrated considerable efficacy against larvae of various sucking insects, indicating its potential in pest control and agricultural applications (Fekete et al., 2004).

Chemical Analysis and Potential Uses

- Chemical Composition Analysis : Detailed analysis of ajugalactone and other compounds in Ajuga species provides insights into their potential for various applications like antidiabetic, skin-care, and neuroprotective uses (Movahhedin et al., 2016).

- Cytotoxic Effects and Major Constituents : A study on Ajuga chamaecistus ssp. tomentella included ajugalactone as a major constituent and assessed its cytotoxic effects, highlighting its potential in cancer research and treatment (Sadati et al., 2012).

- Phytochemical Profile and Pharmacology : Comprehensive reviews of Ajuga species, including ajugalactone, provide insights into their phytochemical profiles and pharmacological properties, supporting their use in traditional and modern medicine (Bouyahya et al., 2020).

Eigenschaften

CAS-Nummer |

42975-12-2 |

|---|---|

Produktname |

Ajugalactone |

Molekularformel |

C29H40O8 |

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |

InChI |

InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1 |

InChI-Schlüssel |

LLPOMLNTBDOEOC-YHDRQIPNSA-N |

Isomerische SMILES |

CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C |

SMILES |

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Kanonische SMILES |

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ajugalactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1664390.png)

![2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate](/img/structure/B1664391.png)

![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)